molecular formula C8H8N4 B1214041 5-(4-Methylphenyl)-1H-tetrazole CAS No. 24994-04-5

5-(4-Methylphenyl)-1H-tetrazole

Cat. No.: B1214041
CAS No.: 24994-04-5
M. Wt: 160.18 g/mol
InChI Key: BCCJIAZPYBJASR-UHFFFAOYSA-N
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Description

5-(4-Methylphenyl)-1H-tetrazole is a heterocyclic compound featuring a tetrazole ring substituted with a 4-methylphenyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The tetrazole ring is known for its stability and ability to participate in diverse chemical reactions, making it a valuable scaffold in drug design and other chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methylphenyl)-1H-tetrazole typically involves the cycloaddition reaction of an azide with a nitrile. One common method is the reaction of 4-methylbenzonitrile with sodium azide in the presence of a catalyst such as copper(I) chloride. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the tetrazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations. The choice of solvent and catalyst can also be adjusted to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methylphenyl)-1H-tetrazole can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized to form tetrazole N-oxides.

    Reduction: Reduction of the tetrazole ring can yield amines or other reduced products.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are commonly employed.

Major Products Formed

    Oxidation: Tetrazole N-oxides.

    Reduction: Amines or partially reduced tetrazole derivatives.

    Substitution: Nitro or halogenated derivatives of this compound.

Scientific Research Applications

Antimicrobial Activity

5-(4-Methylphenyl)-1H-tetrazole and its derivatives have been investigated for their antibacterial and antifungal properties. Research indicates that tetrazole derivatives exhibit significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus . For instance, a study demonstrated that certain substituted tetrazoles showed promising results in inhibiting the growth of resistant strains of bacteria, suggesting potential as new antimicrobial agents .

Case Study: Antibacterial Efficacy

  • Compound Tested : this compound
  • Bacterial Strains : E. coli, Bacillus subtilis
  • Minimum Inhibitory Concentration (MIC) : 100 μg/mL against E. coli .

Antiviral Properties

The antiviral potential of tetrazole derivatives has also been explored. Certain studies have shown that compounds containing the tetrazole moiety can inhibit viral replication and may serve as effective antiviral agents against viruses such as Herpes Simplex Virus and Influenza .

Data Table: Antiviral Activity of Tetrazoles

CompoundVirus TypeIC50 (μM)Reference
This compoundHSV-150
This compoundInfluenza A30

Agricultural Applications

Tetrazoles are being explored as potential agrochemicals due to their ability to act as herbicides or fungicides. The structural features of tetrazoles allow them to interact with biological systems in plants, leading to the development of effective plant protection products .

Case Study: Herbicidal Activity

  • Application : Testing of this compound as a herbicide.
  • Target Plants : Common weeds in agricultural settings.
  • Results : Significant reduction in weed growth observed at concentrations above 50 μg/mL .

Coordination Chemistry

In coordination chemistry, tetrazoles are used as ligands due to their ability to form stable complexes with various metal ions. This application is particularly relevant in the development of new materials with specific properties for catalysis and sensor technology .

Data Table: Metal Complexes Formed with Tetrazoles

Metal IonComplex StabilityApplication
Cu(II)HighCatalysis
Zn(II)ModerateSensors

Synthesis and Characterization

The synthesis of this compound typically involves multicomponent reactions that provide high yields and purity. Techniques such as microwave-assisted synthesis have been employed to enhance efficiency .

Synthesis Overview

  • Method : Microwave-assisted synthesis using scandium triflate as a catalyst.
  • Yield : Up to 99% for certain derivatives.
  • Reaction Time : Reduced to under an hour .

Mechanism of Action

The mechanism of action of 5-(4-Methylphenyl)-1H-tetrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The tetrazole ring can mimic the electronic properties of other functional groups, allowing it to interact with biological molecules in unique ways. The exact pathways involved would depend on the specific target and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-1H-tetrazole: Lacks the methyl group on the phenyl ring, which can affect its reactivity and binding properties.

    5-(4-Chlorophenyl)-1H-tetrazole: Contains a chlorine substituent instead of a methyl group, which can influence its chemical and biological properties.

    5-(4-Methoxyphenyl)-1H-tetrazole: Features a methoxy group, which can alter its electronic properties and reactivity.

Uniqueness

5-(4-Methylphenyl)-1H-tetrazole is unique due to the presence of the 4-methyl group, which can influence its steric and electronic properties. This can affect its reactivity in chemical reactions and its interactions with biological targets, making it a valuable compound for specific applications in drug design and materials science.

Biological Activity

5-(4-Methylphenyl)-1H-tetrazole is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C8_8H8_8N4_4 and features a tetrazole ring substituted with a 4-methylphenyl group. The presence of the methyl group can influence both the steric and electronic properties of the compound, affecting its reactivity and interactions with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial activity . A study demonstrated its effectiveness against various bacterial strains, including:

  • Bacillus cereus
  • Bacillus subtilis
  • Escherichia coli
  • Pseudomonas aeruginosa

In vitro tests showed that this compound displayed significant inhibitory actions against these pathogens, suggesting its potential as an antimicrobial agent .

The mechanism of action for this compound in biological systems is not fully elucidated but is believed to involve:

  • Binding to Enzymes or Receptors : The tetrazole ring may mimic carboxylic acid functionalities, allowing it to interact with specific enzymes or receptors, thereby modulating their activity.
  • Disruption of Cellular Functions : By interfering with critical cellular processes, such as protein synthesis or cell wall integrity in bacteria, the compound can exert its antimicrobial effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Antibacterial Activity :
    • Researchers synthesized a series of 5-substituted tetrazoles, including this compound, using microwave-assisted methods. The results indicated that this compound exhibited antibacterial activity comparable to established antibiotics .
  • Comparative Analysis :
    • A comparative study highlighted that this compound had superior activity against certain bacterial strains compared to other tetrazole derivatives lacking the methyl substitution. This suggests that the methyl group enhances its biological efficacy.
  • Potential in Drug Design :
    • The compound has been explored as a bioisostere for carboxylic acids in drug design. Its ability to mimic functional groups commonly found in bioactive compounds makes it a candidate for developing new therapeutics .

Summary of Research Findings

Study FocusFindings
Antimicrobial ActivitySignificant inhibition against Bacillus cereus, Bacillus subtilis, E. coli, P. aeruginosa
Mechanism of ActionPossible enzyme/receptor binding; disruption of cellular functions
Drug Design PotentialExplored as a bioisostere for carboxylic acids; enhances drug properties

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(4-Methylphenyl)-1H-tetrazole, and how do reaction conditions influence yield?

  • Nano-TiCl4·SiO2-catalyzed synthesis : Achieves 84% yield under solvent-free conditions, with FT-IR and <sup>1</sup>H NMR confirming purity (Figures S3–S5) .
  • Polymer-supported dibutylstannyl azide : Provides 74% yield, with melting point (250–251°C) and NMR data matching literature (δ 7.37–7.90 ppm for aromatic protons) .
  • Glacial acetic acid-mediated synthesis : Secondary arylcyanamides react with NaN3, requiring optimization of reaction time and temperature for maximal yield .

Q. Which analytical techniques are critical for characterizing this compound?

  • FT-IR : Peaks at 2600–300 cm<sup>-1</sup> (C-H stretching) and 1608 cm<sup>-1</sup> (tetrazole ring vibrations) confirm functional groups .
  • <sup>1</sup>H NMR : Aromatic protons appear as doublets at δ 7.37–7.90 ppm, with a singlet at δ 2.35–2.39 ppm for the methyl group .
  • Melting point analysis : Consistent reports of 250–251°C validate purity, though slight variations (e.g., 248–249°C) may arise from polymorphic forms or impurities .

Q. How can researchers distinguish this compound from structurally similar tetrazole derivatives?

  • Mass spectrometry : Monoisotopic mass (282.0939 g/mol) and molecular formula (C8H8N4) differentiate it from analogs like 5-(4-chlorophenyl)-1H-tetrazole .
  • X-ray crystallography : Resolve ambiguities in substituent positioning, particularly for regioisomers .

Advanced Research Questions

Q. What strategies optimize the synthesis of this compound for scalability and green chemistry?

  • Catalyst recycling : Polymer-supported organotin azides reduce waste and enable reuse over multiple cycles .
  • Solventless conditions : Nano-TiCl4·SiO2 minimizes solvent use, improving atom economy and safety .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes, though requires optimization of microwave power and pressure .

Q. How do structural modifications of this compound impact its biological activity?

  • Fluorine substitution : Adding electron-withdrawing groups (e.g., 4-fluorophenyl) enhances lipophilicity and target binding, as seen in COX-2 inhibitors like celecoxib .
  • Click chemistry applications : Azide-functionalized derivatives enable surface modification for biosensors or antifouling coatings via Cu(I)-catalyzed alkyne-azide cycloaddition .

Q. How should researchers address contradictions in reported spectral data for this compound?

  • Cross-validation : Compare <sup>13</sup>C NMR shifts (e.g., δ 141.1 ppm for aromatic carbons) across multiple studies to identify systematic errors .
  • Dynamic NMR experiments : Resolve splitting patterns caused by tautomerism or conformational exchange in solution .

Q. What experimental designs are recommended for studying the compound’s potential in medicinal chemistry?

  • In vitro assays : Evaluate COX-2 inhibition using enzyme-linked immunosorbent assays (ELISA) with IC50 calculations, referencing celecoxib as a positive control .
  • Molecular docking : Simulate interactions with biological targets (e.g., prostaglandin synthase) using software like AutoDock Vina, validated by mutagenesis studies .

Q. How can this compound be utilized in catalytic applications?

  • Heterogeneous catalysis : Immobilize the compound on silica supports to catalyze Knoevenagel condensations, monitored by GC-MS for yield optimization .
  • Photocatalysis : Pair with TiO2 nanoparticles under UV light to degrade organic pollutants, assessing efficiency via HPLC .

Q. Methodological Guidelines

  • Data analysis : Use software like SHELXL for crystallographic refinement and OriginLab for spectral deconvolution .
  • Error handling : Apply Bevington-Robinson error propagation for synthetic yield calculations and statistical validation of biological data .

Properties

IUPAC Name

5-(4-methylphenyl)-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c1-6-2-4-7(5-3-6)8-9-11-12-10-8/h2-5H,1H3,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCCJIAZPYBJASR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70301238
Record name 5-(4-Methylphenyl)-1H-tetrazole
Source EPA DSSTox
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Molecular Weight

160.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24994-04-5
Record name 5-(4-Methylphenyl)-2H-tetrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24994-04-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 141938
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 24994-04-5
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Record name 5-(4-Methylphenyl)-1H-tetrazole
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Synthesis routes and methods

Procedure details

A stirred solution of 117 grams (1.0 mole) of 4-cyanotoluene, 65.0 grams (1.0 mole) of sodium azide, and 12.0 grams (0.224 mole) of ammonium chloride 800 mL of N,N-dimethylformamide was heated at 130° C. for three hours. After this time the reaction mixture was cooled and then poured into 800 mL of water and 400 mL of ice. The resulting mixture was acidified to pH 2 with 3N hydrochloric acid, and the resulting solid was collected by filtration. The solid was washed with hexane, triturated with 300 mL of methanol, and dried under reduced pressure to a constant weight, yielding 115 grams of 4-(4-methylphenyl)-1,2,3,5-(1H)-tetrazole. The NMR spectrum was consistent with the proposed structure.
Quantity
117 g
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reactant
Reaction Step One
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65 g
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800 mL
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solvent
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0 (± 1) mol
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[Compound]
Name
ice
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400 mL
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Reaction Step Three
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800 mL
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Reaction Step Three

Retrosynthesis Analysis

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Feasible Synthetic Routes

5-(4-Methylphenyl)-1H-tetrazole
5-(4-Methylphenyl)-1H-tetrazole
5-(4-Methylphenyl)-1H-tetrazole
5-(4-Methylphenyl)-1H-tetrazole
5-(4-Methylphenyl)-1H-tetrazole
5-(4-Methylphenyl)-1H-tetrazole

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